molecular formula C20H30O5 B11829751 Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

Cat. No.: B11829751
M. Wt: 350.4 g/mol
InChI Key: RTLZXEICSNUNTE-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate is an organic compound with the molecular formula C20H30O5 It is a derivative of phenylacetic acid and features a complex structure with multiple functional groups, including ester and ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate can be achieved through a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 3,5-dimethoxyacetophenone.

    Acylation: The 3,5-dimethoxyacetophenone undergoes Friedel-Crafts acylation with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3,5-dimethoxy-2-octanoylacetophenone.

    Esterification: The final step involves the esterification of 3,5-dimethoxy-2-octanoylacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate involves its interaction with specific molecular targets. The ester and ketone functionalities allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dimethoxyphenyl)acetate: Similar structure but lacks the octanoyl group.

    Methyl 2-(3,5-dimethoxyphenyl)acetate: Similar structure with a methyl ester instead of an ethyl ester.

    Ethyl 2-(3,5-dimethoxy-2-butanoylphenyl)acetate: Similar structure with a butanoyl group instead of an octanoyl group.

Uniqueness

Ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate is unique due to the presence of the octanoyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-(3,5-dimethoxy-2-octanoylphenyl)acetate

InChI

InChI=1S/C20H30O5/c1-5-7-8-9-10-11-17(21)20-15(13-19(22)25-6-2)12-16(23-3)14-18(20)24-4/h12,14H,5-11,13H2,1-4H3

InChI Key

RTLZXEICSNUNTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=C(C=C(C=C1OC)OC)CC(=O)OCC

Origin of Product

United States

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